2-Ethylvaleraldehyde

CAS No.: 22092-54-2

Cat. No.: VC7959519

Molecular Formula: C7H14O

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22092-54-2 |

|---|---|

| Molecular Formula | C7H14O |

| Molecular Weight | 114.19 g/mol |

| IUPAC Name | 2-ethylpentanal |

| Standard InChI | InChI=1S/C7H14O/c1-3-5-7(4-2)6-8/h6-7H,3-5H2,1-2H3 |

| Standard InChI Key | OZGRFPZYTKHWMZ-UHFFFAOYSA-N |

| SMILES | CCCC(CC)C=O |

| Canonical SMILES | CCCC(CC)C=O |

Introduction

Chemical Identity and Structural Features

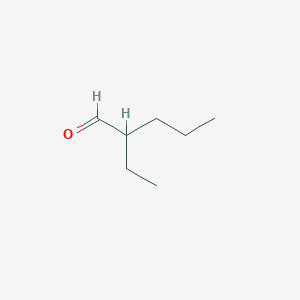

2-Ethylvaleraldehyde, systematically named 2-ethylpentanal, belongs to the aldehyde family, characterized by a terminal carbonyl group (). Its IUPAC name reflects a five-carbon valeraldehyde backbone with an ethyl substituent at the second carbon . The molecular structure (Figure 1) reveals a linear chain with branching at the second position, influencing its steric and electronic properties.

Molecular Formula:

Molecular Weight: 114.19 g/mol

Synonyms:

The compound’s 3D conformation, accessible via PubChem’s interactive model, highlights non-planar geometry due to steric interactions between the ethyl group and adjacent carbons .

Physicochemical Properties

While experimental data for 2-ethylvaleraldehyde remains limited, comparative analysis with structurally similar aldehydes provides provisional insights:

The enthalpy of vaporization () is approximated at 35–40 kJ/mol, consistent with mid-chain aldehydes . Polar functional groups contribute to moderate water solubility, though exact values require experimental validation.

Synthesis and Industrial Production

-

Oxidation of Alcohols: Catalytic oxidation of 2-ethylpentanol using pyridinium chlorochromate (PCC) .

-

Hydroformylation: Reaction of 1-pentene with syngas () in the presence of rhodium catalysts .

Industrial-scale production likely employs continuous-flow reactors to optimize yield and minimize side reactions, though proprietary methods limit public data availability.

Applications and Uses

2-Ethylvaleraldehyde’s applications remain speculative due to sparse documentation. Potential roles include:

-

Flavor and Fragrance Industry: As a precursor for fruity or green odorants, akin to shorter-chain aldehydes .

-

Polymer Chemistry: Serving as a crosslinking agent in resin formulations, though stability under polymerization conditions warrants further study.

First Aid Measures:

-

Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .

-

Dermal Contact: Wash with soap and water; consult a physician for persistent irritation .

Research Gaps and Future Directions

Current knowledge gaps underscore the need for:

-

High-precision measurements of thermodynamic properties (e.g., vapor-liquid equilibria).

-

Toxicological profiling to establish occupational exposure limits.

-

Exploration of catalytic applications in organic synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume